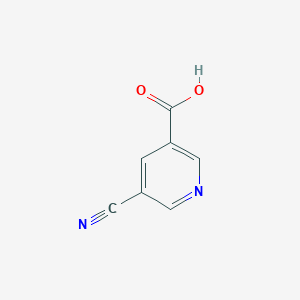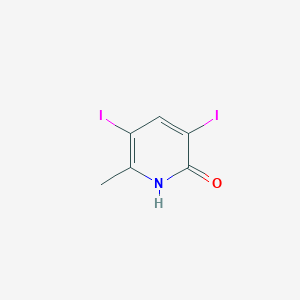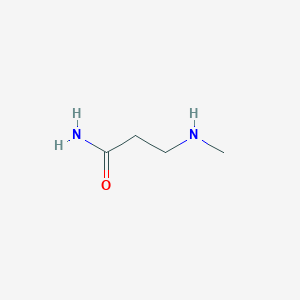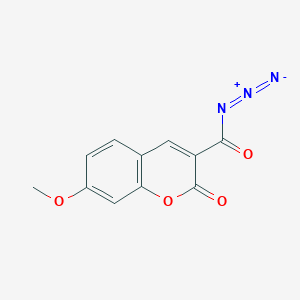![molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6](/img/structure/B1358433.png)
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 954238-09-6 . It has a molecular weight of 226.08 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . Another approach proposes the formation of an imidazoline intermediate, which exists in equilibrium with its protonated form in the presence of acid .Molecular Structure Analysis
The molecular structure of “6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .Scientific Research Applications
Corrosion Inhibition
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. These derivatives exhibit high inhibition efficiency, acting as mixed-type inhibitors, supported by various techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. Density functional theory and molecular dynamic simulation corroborate these findings (Saady et al., 2021).
Anticancer and Antimicrobial Activity
Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives shows promising antibacterial and antifungal activities. Some compounds exhibit significant anticancer activity against breast cancer cell lines, indicating the potential of the imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been conducted using techniques like single crystal X-ray diffraction. These studies focus on the molecular geometry in the solid state and explore intermolecular interactions like hydrogen bonding and π-π interactions, crucial for understanding the compound's properties (Rodi et al., 2013).
Corrosion Inhibition and Adsorption Studies
Further investigation into the adsorption and inhibitory effect of 6-bromo-imidazo[4,5-b]pyridine derivatives on mild steel corrosion in acidic media has been done. These studies incorporate a combination of experimental techniques and quantum chemical calculations, indicating a high corrosion inhibition efficiency and providing insights into the adsorption process (Saady et al., 2020).
Mechanism of Action
Target of Action
The primary target of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is Pro87 , a protein involved in the binding site . This compound forms a π–π bond with Pro87, stabilizing it in the binding site .
Mode of Action
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine interacts with its target, Pro87, through the formation of a sticky π–π bond . This interaction stabilizes Pro87 in the binding site, facilitating further biochemical reactions . In addition, this compound can form an extra hydrogen bond with Arg144 .
Biochemical Pathways
The interaction with pro87 suggests that it may influence pathways involving this protein .
Result of Action
Its interaction with Pro87 and Arg144 suggests it may influence the functions of these proteins, potentially leading to various cellular effects .
Safety and Hazards
The safety information available indicates that this compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P260 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMUKDBYLABGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)


![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)






